3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone
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Overview
Description
3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone is a complex organic compound that features a pyridinone core, substituted with a benzyl group, a hydroxy group, and an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole moiety, followed by its attachment to the pyridinone core. The synthesis may involve:
Fischer Indole Synthesis: This method can be used to prepare the indole moiety by reacting phenylhydrazine with an appropriate ketone under acidic conditions.
Nucleophilic Substitution: The indole derivative can be attached to the pyridinone core through nucleophilic substitution reactions.
Hydroxylation: Introduction of the hydroxy group can be achieved through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the indole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activities.
Biological Research: The compound can be used as a probe to study biological pathways involving indole derivatives.
Chemical Biology: It serves as a model compound for studying the interactions of indole-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of 3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The hydroxy group may also play a role in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan, indole-3-acetic acid.
Pyridinone Derivatives: Compounds like 2-pyridinone, 4-hydroxy-2-pyridinone.
Uniqueness
3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone is unique due to its combination of a pyridinone core with an indole moiety and a benzyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C23H22N2O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C23H22N2O3/c1-28-18-7-8-21-19(14-18)17(15-24-21)9-11-25-12-10-22(26)20(23(25)27)13-16-5-3-2-4-6-16/h2-8,10,12,14-15,24,26H,9,11,13H2,1H3 |
InChI Key |
QLTPGJLXIZLAOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C=CC(=C(C3=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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